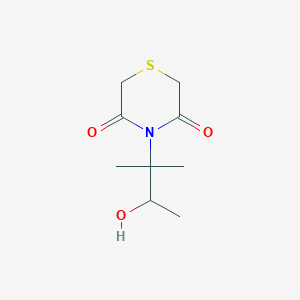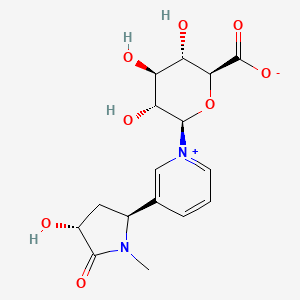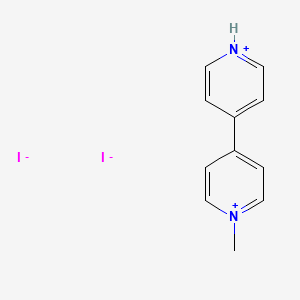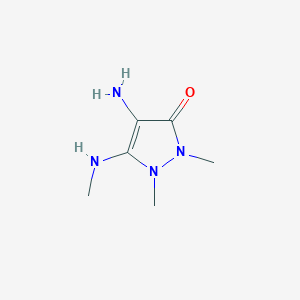
4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione: thiazole , belongs to the class of heterocyclic organic compounds. Its five-membered ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .
Vorbereitungsmethoden
Synthetic Routes::
- Thiazole can be synthesized through various methods, including cyclization reactions involving α-haloketones and thioamides.
- One common approach is the reaction of α-haloketones (such as 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone) with thiourea or substituted thioamides.
- These synthetic routes yield diverse thiazole derivatives.
- Industrial production methods for thiazole derivatives may involve large-scale synthesis using optimized conditions.
- Specific industrial processes would depend on the desired derivative and application.
Analyse Chemischer Reaktionen
Thiazoles undergo various reactions:
- Common reagents include halogens, acids, and bases.
Electrophilic substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic substitution: The C-2 atom is susceptible to nucleophilic substitution.
Major products:
- Thiazoles can be functionalized at different positions, leading to a variety of derivatives with distinct properties.
Wissenschaftliche Forschungsanwendungen
Thiazoles find applications in:
Medicine: Sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) contain thiazole rings.
Chemistry: Thiazoles serve as building blocks for other compounds.
Industry: They are used in dyes, fungicides, and chemical accelerators.
Vergleich Mit ähnlichen Verbindungen
- Thiazoles are unique due to their sulfur-nitrogen-carbon composition.
- Similar compounds include imidazoles, oxazoles, and isothiazoles.
Eigenschaften
Molekularformel |
C9H15NO3S |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
4-(3-hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C9H15NO3S/c1-6(11)9(2,3)10-7(12)4-14-5-8(10)13/h6,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
YOBQRUMSJMYPBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)N1C(=O)CSCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)



![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/no-structure.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)


